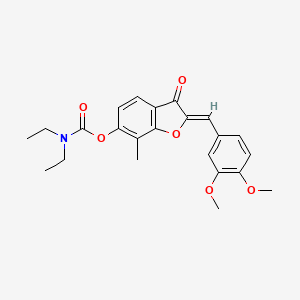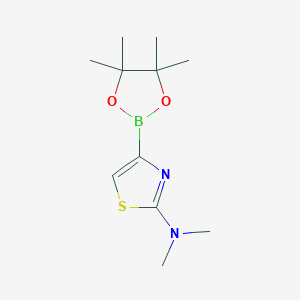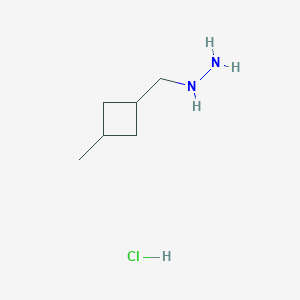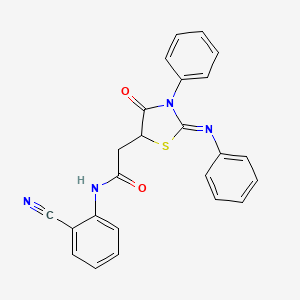
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide, also known as PTTIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the isothiazole family, which is known for its diverse range of biological activities. PTTIC has been studied extensively for its ability to inhibit the activity of certain enzymes and for its potential as a therapeutic agent.
Mécanisme D'action
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in treating various diseases.
Orientations Futures
There are several future directions for the study of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide. One area of research is the development of more effective and less toxic analogs of this compound for use in cancer treatment. Another area of research is the study of this compound's potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for use in clinical settings.
Méthodes De Synthèse
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-pyridinemethanamine with p-tolylisothiocyanate followed by the addition of 4-amino-3-mercapto-5-(substituted phenyl)isothiazoles. Another method involves the reaction of 4-pyridinemethanamine with p-tolylisothiocyanate followed by the addition of 4-amino-3-(p-tolyl)isothiazole-5-carboxylic acid.
Applications De Recherche Scientifique
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-2-4-13(5-3-11)15-14(18)16(23-21-15)17(22)20-10-12-6-8-19-9-7-12/h2-9H,10,18H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCFZBNHYPRFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B2813833.png)

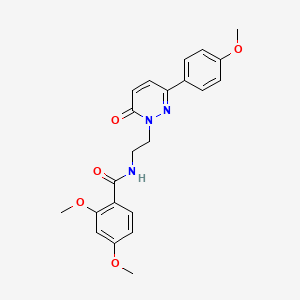

![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2813839.png)
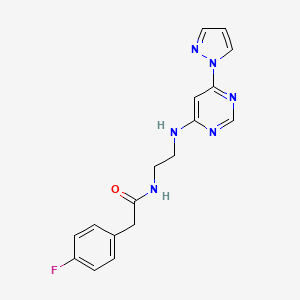
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
